2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile
Description
Contextualization as an Enaminonitrile Derivative
Enaminonitriles are a subclass of amino nitriles where the amino and nitrile groups are connected via a double bond. enamine.net This arrangement results in a strong mesomeric interaction, which significantly alters the chemical properties of both functional groups. enamine.net The nucleophilicity of the amino group is substantially reduced, while the electrophilicity of the nitrile group is enhanced. enamine.net This "push-pull" electronic effect makes enaminonitriles valuable and versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. researchgate.netresearchgate.net
The synthesis of β-enaminonitriles, a category to which 2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile belongs, can often be achieved through the condensation of nitriles. rsc.orgresearchgate.net The Thorpe reaction, for instance, describes the self-condensation of nitriles in the presence of a base to yield β-enaminonitriles. researchgate.net The reactivity of enaminonitriles allows for their use as precursors in the synthesis of various cyclic and aromatic nitrogen-containing derivatives. researchgate.netresearchgate.net
Placement within Piperidine (B6355638) Scaffolds
The piperidine ring is a six-membered heterocycle containing one nitrogen atom. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and pharmaceuticals. nih.govresearchgate.net Piperidine derivatives are integral components in drugs targeting a variety of conditions, including cancer, viral infections, malaria, and neurological disorders. researchgate.netnbinno.com
The inclusion of a piperidine scaffold in a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. thieme-connect.comresearchgate.net The conformational flexibility of the piperidine ring also allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. thieme-connect.com The synthesis of piperidine derivatives is often achieved through the hydrogenation of their aromatic precursor, pyridine (B92270). nih.gov
Significance of the Nitrile Functional Group in Organic Synthesis
The nitrile, or cyano, functional group (C≡N) is a highly versatile and reactive moiety in organic synthesis. ebsco.com Its strong electron-withdrawing nature and linear geometry make it a valuable component in the construction of complex organic molecules. ebsco.com Nitriles are precursors to a variety of other functional groups. For instance, they can be hydrolyzed to form carboxylic acids or their corresponding amides. ebsco.comallen.in
Reduction of the nitrile group can yield primary or tertiary amines, depending on the reaction conditions. wikipedia.org The Stephen aldehyde synthesis provides a method for the conversion of a nitrile to an aldehyde via an imine intermediate. wikipedia.org Furthermore, the nitrile group can participate in cycloaddition reactions and can be used to introduce a single carbon atom into a molecular framework. researchgate.net This versatility makes the nitrile group a cornerstone in the synthesis of pharmaceuticals, plastics, and other valuable materials. ebsco.comallen.in
Interactive Data Tables
Table 1: Key Chemical Classifications and Their Significance
| Chemical Class | Defining Feature | Significance in this compound |
| Enaminonitrile | Amino and nitrile groups on a double bond | Influences electronic properties and reactivity, making it a useful synthetic intermediate. enamine.net |
| Piperidine Scaffold | Six-membered nitrogen-containing heterocycle | Common in pharmaceuticals, can modulate physicochemical and pharmacokinetic properties. nih.govresearchgate.netthieme-connect.com |
| Nitrile | -C≡N functional group | Versatile synthetic handle for conversion to other functional groups like carboxylic acids and amines. ebsco.comwikipedia.org |
Table 2: Synthetic Transformations of the Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | Acid or base | Carboxylic Acid/Amide ebsco.comallen.in |
| Reduction | Lithium aluminum hydride, Metal catalysts | Primary or Tertiary Amine wikipedia.org |
| Stephen Synthesis | Stannous chloride, Acid | Aldehyde wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-phenyl-2-piperidin-2-ylideneacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,15H,4-5,8-9H2/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIYQCZOGHHGOE-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)C2=CC=CC=C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(\C#N)/C2=CC=CC=C2)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenyl 2 2z Piperidin 2 Ylidene Acetonitrile and Analogues
Strategies for (2Z)-Piperidin-2-ylidene Acetonitrile (B52724) Moiety Construction
The formation of the (2Z)-piperidin-2-ylidene acetonitrile moiety is the cornerstone of synthesizing the target compound. This requires careful selection of reactions that favor the formation of the Z-isomer of the enamine or enaminonitrile.
Stereoselective Formation of Z-Enamines and Z-Enaminonitriles
Achieving a high stereoselectivity for the Z-isomer in enamine and enaminonitrile synthesis is a significant challenge, as the E-isomer is often the thermodynamically more stable product. nih.gov Various catalytic systems and reaction conditions have been developed to overcome this challenge.
Palladium-catalyzed hydroamidation of alkynes represents a powerful method for the stereoselective synthesis of enamides, which can be precursors to enamines. Specifically, the hydroamidation of electron-deficient terminal alkynes with amides in the presence of a palladium catalyst has been shown to selectively produce Z-enamides. nih.govorganic-chemistry.org This selectivity is attributed to the formation of an intermediate vinyl-palladium complex where intramolecular hydrogen bonding between the amido proton and a carbonyl group on the alkyne substituent stabilizes the Z-isomer. nih.govorganic-chemistry.org
For the synthesis of a precursor to 2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile, a similar strategy could be envisioned. The reaction would involve a suitably substituted alkyne and a piperidine-derived amide. The choice of palladium catalyst and ligands, such as Pd(OAc)₂, and reaction conditions are critical for achieving high yields and stereoselectivity. organic-chemistry.org
Table 1: Key Factors in Palladium-Catalyzed Z-Enamide Synthesis
| Factor | Description | Significance |
| Catalyst | Typically a palladium(II) salt, such as Pd(OAc)₂. organic-chemistry.org | Essential for the catalytic cycle of hydroamidation. |
| Ligands | Phosphine ligands can influence the reactivity and selectivity. | Can modulate the electronic and steric environment of the palladium center. |
| Substrate | Electron-deficient terminal alkynes are often used. nih.govorganic-chemistry.org | The electronic nature of the alkyne influences the reaction outcome. |
| Amide | Primary amides are crucial for Z-selectivity. organic-chemistry.org | The N-H proton participates in hydrogen bonding to stabilize the Z-intermediate. |
| Solvent | Aprotic solvents like toluene (B28343) are commonly employed. organic-chemistry.org | The solvent can affect the solubility of reagents and the stability of intermediates. |
Rhodium catalysts have also been successfully employed for the stereoselective synthesis of Z-enamines. One notable example is the rhodium(I)-catalyzed isomerization of N-allylaziridines, which affords Z-enamines with high stereoselectivity and in excellent yields. nih.govresearchgate.net This method's preference for the Z-isomer is a deviation from the typically observed formation of the more stable E-isomer with other N-allylamines, suggesting a unique reaction mechanism. nih.gov Catalysts such as [Rh(BINAP)(COD)]OTf and RhH(CO)(PPh₃)₃ have demonstrated this Z-selectivity. nih.gov
Adapting this methodology for the synthesis of the target compound would involve the preparation of a suitable N-allyl-substituted piperidine (B6355638) precursor. The subsequent rhodium-catalyzed isomerization would then yield the desired Z-enamine moiety.
The synthesis of enamines can be achieved through the reaction of amines with enol ethers. While this method does not always guarantee Z-selectivity, the reaction conditions can be optimized to favor the desired isomer. The formation of enamines from the condensation of a secondary amine with an aldehyde or ketone is a well-established reaction. makingmolecules.com The stereoselectivity of this reaction can be influenced by factors such as the steric bulk of the reactants and the reaction temperature.
Oxidative coupling reactions provide another avenue for the construction of C-C bonds and the formation of enamine structures. The oxidative coupling of two enolates, enol silanes, or enamines can lead to the formation of 1,4-dicarbonyl compounds, which can be precursors to various heterocyclic systems. nih.gov While direct Z-selective enamine synthesis via oxidative coupling is less common, the development of catalytic systems that control the stereochemical outcome of these reactions is an active area of research. acs.org For instance, the oxidative dimerization of aldehydes in the presence of amines, mediated by silver acetate (B1210297), can lead to the formation of symmetrical pyrroles through an enamine intermediate. nih.gov
Enaminonitrile Synthetic Routes
Enaminonitriles are versatile intermediates in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. nih.govnih.gov Several methods exist for their synthesis.
One common approach is the condensation of a compound with an active methylene (B1212753) group, such as benzyl (B1604629) cyanide, with a reagent like triethyl orthoformate in the presence of a secondary amine like piperidine. nih.govnih.gov This reaction directly furnishes a 2-aryl-2-piperidinoacrylonitrile derivative. The stereochemistry of the resulting enaminonitrile can be influenced by the reaction conditions.
Another important method is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of dinitriles to form enaminonitriles, which then cyclize to form five-membered rings. nih.gov While this is typically an intramolecular reaction, the principles of nitrile condensation can be applied to intermolecular reactions to form enaminonitriles. The base-induced condensation of organonitriles can be controlled by temperature to yield β-enaminonitriles. rsc.org
Table 2: Common Synthetic Routes to Enaminonitriles
| Method | Description | Key Reagents |
| Condensation with Orthoformates | Reaction of an active methylene nitrile with an orthoformate and a secondary amine. nih.govnih.gov | Triethyl orthoformate, piperidine/morpholine. |
| Thorpe-Ziegler Reaction | Base-catalyzed intramolecular cyclization of dinitriles. nih.gov | Strong base (e.g., sodium hydride). |
| Base-Induced Nitrile Condensation | Self-condensation of nitriles in the presence of a base. rsc.orgresearchgate.net | Strong base (e.g., sodium amide). |
Construction of the 2-Phenylacetonitrile (B1602554) Framework
The 2-phenylacetonitrile unit is a fundamental building block. Its synthesis has been extensively studied, with numerous methods developed for its construction and derivatization.
The synthesis of α-phenyl nitriles, such as 2-phenylacetonitrile, can be achieved through various synthetic routes. One common method is the reaction of a benzyl halide with an alkali metal cyanide. google.com For instance, reacting benzyl chloride with sodium cyanide can produce phenylacetonitrile (B145931). google.com Another approach involves the condensation of ethyl acetate with the sodium derivative of benzyl cyanide. orgsyn.org There are also methods starting from diphenylmethane (B89790) and cyanogen (B1215507) chloride or from the dehydration of diphenylacetamide. orgsyn.org
The synthesis of α-phenyl-α-(2-pyridyl)acetonitrile, a related structure, has been accomplished by reacting phenylacetonitrile with sodium amide followed by the addition of 2-bromopyridine. prepchem.com This reaction proceeds through the formation of a carbanion at the benzylic position, which then acts as a nucleophile. prepchem.com
| Starting Material 1 | Starting Material 2 | Reagents | Product | Reference |
| Benzyl cyanide | Ethyl acetate | Sodium ethoxide | α-Phenylacetoacetonitrile | orgsyn.org |
| Benzyl halide | Alkali metal cyanide | N,N-dialkyl cyclohexylamine | Phenylacetonitrile | google.com |
| Phenylacetonitrile | 2-Bromopyridine | Sodium amide, Toluene | α-Phenyl-α-(2-pyridyl)acetonitrile | prepchem.com |
This table provides examples of synthetic methods for α-phenyl nitriles.
Modern synthetic chemistry has seen the development of more advanced and sustainable methods for the synthesis of phenylacetonitrile derivatives. Dehydrogenative cyanation protocols offer a direct way to introduce a nitrile group. researchgate.net For example, a metal-free, electrochemical dehydrogenative benzylic cyanation has been reported, allowing for the synthesis of valuable 2-phenylacetonitrile derivatives. researchgate.net This method involves the selective activation of the benzylic C-H bond followed by cyanation. researchgate.net
Electrochemical methods have also been employed for the C-H bond cyanation of imine derivatives, using acetonitrile as a cyanation reagent under catalyst-free conditions. rsc.org Furthermore, copper-catalyzed cyanation of N-tosylhydrazones using thiocyanate (B1210189) as a non-toxic cyanide source provides another route to α-aryl nitriles. organic-chemistry.org Direct cyanation of benzylic alcohols with trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by indium(III) bromide is another efficient method. organic-chemistry.org
Integration of Phenyl and Piperidin-2-ylidene Acetonitrile Moieties
The final conceptual step in the synthesis of this compound involves the formation of the piperidin-2-ylidene fragment and its attachment to the 2-phenylacetonitrile core.
The functionalization of piperidine rings is a key area of research in medicinal chemistry. researchgate.net Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing complex molecules containing piperidine moieties. nbinno.com For example, N-Boc-4-iodopiperidine can be used in Suzuki-Miyaura coupling reactions followed by hydrogenation to produce functionalized piperidines. nbinno.comnih.gov
While direct coupling to form the exocyclic double bond of the target molecule is specific, general principles of C-C and C-N bond formation are relevant. The synthesis of piperidine derivatives can be achieved through various means, including two-component reactions like reductive amination and [5+1] annulations. nih.gov More complex piperidines can be accessed through multicomponent reactions. nih.gov The functionalization of a pre-existing piperidine ring can be achieved through methods like lithiation followed by Negishi cross-coupling. researchgate.net
Cyclization and Ring-Forming Strategies Involving Piperidine Scaffolds
The synthesis of the piperidine ring, a ubiquitous scaffold in pharmaceuticals, is a central theme in organic chemistry. researchgate.netlifechemicals.com Strategies for its construction are diverse, often relying on cyclization reactions where a linear precursor is induced to form the cyclic structure. These methods can be broadly categorized based on the type of bond formation and the nature of the starting materials.
Intramolecular cyclization is a prominent strategy, where a single molecule containing both a nitrogen source (typically an amine) and a reactive site undergoes ring closure to form the piperidine. nih.gov This approach offers excellent control over the resulting stereochemistry. Various tactics fall under this category:
Reductive Amination: The intramolecular reaction of a molecule containing both an amine and a ketone or aldehyde functional group can form a cyclic imine, which is then reduced to the piperidine. Iron-catalyzed reductive amination of ω-amino fatty acids, for instance, can produce piperidinone intermediates that are subsequently reduced. nih.gov
Metal-Catalyzed Cyclization: Transition metals, particularly palladium and gold, are effective catalysts for the cyclization of unsaturated amines. For example, the oxidative amination of non-activated alkenes using a gold(I) catalyst can form substituted piperidines. nih.gov
Radical Cyclization: Free-radical reactions can also be harnessed to form the piperidine ring, often providing access to complex polycyclic systems.
Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts to form cyclic alkenes from acyclic dienes, which can then be hydrogenated to the saturated piperidine ring.
Another significant class of ring-forming reactions is cycloaddition , where two separate molecules combine to form the ring. The [4+2] cycloaddition, or Diels-Alder reaction, and the [3+2] cycloaddition are common examples used to construct six-membered rings. Palladium-catalyzed and organocatalytic [4+2] cycloadditions have been developed for piperidine synthesis. nih.gov
Ring expansion strategies provide an alternative route, where a pre-existing smaller ring, such as a pyrrolidine, is enlarged to the piperidine scaffold. researchgate.netresearchgate.net A notable example involves the synthesis of (2S,3S)-3-Hydroxy-2-phenylpiperidine through the ring expansion of a prolinol derivative via an aziridinium (B1262131) intermediate. researchgate.net Similarly, oxidative ring cleavage of unsaturated cyclic systems followed by a ring-closing reductive amination can lead to piperidine motifs with expanded ring sizes. nih.gov
| Synthetic Strategy | Description | Key Features |
| Intramolecular Cyclization | A linear precursor containing a nitrogen atom and a reactive functional group closes to form the piperidine ring. nih.gov | High control over stereochemistry; versatile. |
| Cycloaddition Reactions | Two or more components react to form the heterocyclic ring in a concerted or stepwise fashion (e.g., [4+2] Diels-Alder). nih.gov | Efficient for building molecular complexity. |
| Ring Expansion | A smaller, pre-formed ring (e.g., pyrrolidine) is chemically transformed into the larger piperidine ring. researchgate.netresearchgate.net | Provides access to specific substitution patterns. |
| Hydrogenation of Pyridines | The aromatic pyridine (B92270) ring is reduced to a saturated piperidine ring. researchgate.net | A common and direct method, though sometimes requiring harsh conditions. nih.gov |
Chemo- and Regioselective Considerations in Convergent Synthesis
Convergent synthesis involves the independent synthesis of molecular fragments that are later combined to form the final target molecule. This approach is often more efficient than linear synthesis for complex molecules. However, when fragments with multiple reactive sites are combined, controlling the selectivity of the reaction becomes paramount.
Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the context of synthesizing analogues of this compound, a precursor might possess multiple nucleophilic or electrophilic sites. A successful convergent strategy must employ reagents and conditions that ensure the desired bond formation occurs without affecting other sensitive groups within the molecule.
Regioselectivity is the control over which position on a molecule a reaction occurs. This is particularly challenging when a molecule has multiple, chemically similar reactive sites. For instance, in the alkylation of a precursor, the reaction must be directed to a specific carbon or nitrogen atom to yield the desired constitutional isomer. The synthesis of thiazolo[2,3-a]pyrimidine derivatives highlights this challenge, where reaction conditions were optimized to favor the formation of a kinetic regioisomer over the more stable thermodynamic alternative. nih.gov This control was achieved by modifying factors like temperature and the nature of the reagents. nih.gov
In the synthesis of complex piperidines, controlling regioselectivity is crucial during both the ring-formation step and subsequent functionalization. For example, in a [3+3] annulation reaction to form a piperidine ring, the orientation in which the two three-carbon fragments come together determines the substitution pattern of the final product. nih.gov Careful selection of catalysts, substrates, and reaction conditions is necessary to direct the reaction towards a single, desired regioisomer.
| Selectivity Type | Definition | Relevance in Synthesis |
| Chemoselectivity | Preferential reaction of one functional group over other different functional groups. | Essential for coupling complex molecular fragments without the need for extensive protecting group strategies. |
| Regioselectivity | Preferential reaction at one specific site on a molecule over other similar sites. | Crucial for obtaining the correct constitutional isomer and avoiding mixtures that are difficult to separate. nih.gov |
The successful synthesis of this compound and its analogues relies heavily on the strategic implementation of ring-forming reactions and meticulous control over chemo- and regioselectivity, particularly in convergent approaches where complex fragments are assembled.
Advanced Spectroscopic and Structural Characterization of 2 Phenyl 2 2z Piperidin 2 Ylidene Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution proton (¹H) NMR spectroscopy would be the primary technique to elucidate the proton framework of 2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl and piperidinylidene rings.
The protons of the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm). The integration of these signals would correspond to five protons. The splitting patterns (e.g., doublets, triplets, multiplets) would depend on the substitution pattern and the coupling between adjacent protons.
The protons of the piperidinylidene ring would be expected in the aliphatic region of the spectrum. The chemical shifts would be influenced by their proximity to the nitrogen atom and the double bond. Protons on the carbon adjacent to the nitrogen (α-protons) would likely be deshielded and appear at a lower field compared to the other methylene (B1212753) protons (β- and γ-protons). The NH proton of the piperidinylidene ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The (2Z) configuration implies a specific spatial arrangement around the exocyclic double bond, which would influence the chemical shifts of the nearby protons due to anisotropic effects.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.5 | m | 5H | Phenyl-H |
| ~ 3.0-3.3 | t | 2H | Piperidinylidene-H (α to N) |
| ~ 1.6-1.9 | m | 4H | Piperidinylidene-H (β, γ to N) |
| (Variable) | br s | 1H | NH |
Note: This table is illustrative and not based on experimental data.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom.
The carbon of the nitrile group (C≡N) would be expected in the range of δ 115-125 ppm. The carbons of the phenyl ring would appear between δ 125-150 ppm. The sp² hybridized carbons of the exocyclic double bond would also be found in this region. The aliphatic carbons of the piperidinylidene ring would resonate at higher fields (δ 20-60 ppm).
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitive structural assignment.
COSY would establish the connectivity between adjacent protons.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is essential for identifying quaternary carbons and piecing together the molecular fragments.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160-170 | C=C (exocyclic) |
| ~ 125-140 | Phenyl-C |
| ~ 115-125 | C≡N |
| ~ 90-100 | C=C (exocyclic) |
| ~ 40-50 | Piperidinylidene-C (α to N) |
| ~ 20-30 | Piperidinylidene-C (β, γ to N) |
Note: This table is illustrative and not based on experimental data.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (C₁₃H₁₄N₂), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This would allow for the unambiguous determination of its molecular formula.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could include the loss of the nitrile group (•CN), cleavage of the piperidinylidene ring, and fragmentation of the phenyl ring. The resulting fragment ions would be characteristic of the molecule's structure.
Hypothetical Mass Spectrometry Data
| m/z | Interpretation |
| 198 | [M]⁺• (Molecular Ion) |
| 197 | [M-H]⁺ |
| 171 | [M-HCN]⁺ |
| 115 | [C₉H₇]⁺ |
| 84 | [C₅H₁₀N]⁺ |
Note: This table is illustrative and not based on experimental data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key characteristic absorption bands for this compound would include:
A sharp, medium-intensity band around 2200-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
Bands in the region of 3100-3500 cm⁻¹ for the N-H stretching vibration.
Absorptions around 1600-1650 cm⁻¹ due to the C=C stretching of the exocyclic double bond and the phenyl ring.
C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the phenyl ring, the exocyclic double bond, and the nitrile group would be expected to give rise to characteristic absorption bands in the UV region. The λ(max) values would be indicative of the extent of conjugation in the molecule.
Electron Spin Resonance (ESR) Spectroscopy (if applicable)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons. For this compound, which is a closed-shell molecule with no unpaired electrons in its ground state, ESR spectroscopy would not be applicable. This technique is primarily used for studying radicals, radical ions, and transition metal complexes with unpaired electrons.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Structural Optimization and Electronic Properties
No published studies were identified that have performed quantum chemical calculations to determine the optimized geometry, bond lengths, bond angles, or electronic properties (such as Mulliken charges, HOMO-LUMO energy gap, or molecular electrostatic potential) of 2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile.
Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis
There is no available research that has utilized Density Functional Theory (DFT) to investigate the reaction mechanisms involving this compound. Consequently, information regarding its potential reaction pathways, transition state geometries, and activation energies is not available.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Specific theoretical predictions of the NMR chemical shifts (¹H and ¹³C) or IR vibrational frequencies for this compound, which would be derived from computational models, have not been reported in the literature.
Conformational Analysis and Energy Landscape Exploration
A detailed conformational analysis, including the identification of stable conformers, relative energies, and the exploration of the potential energy surface for this compound, has not been a subject of published computational research.
Synthetic Utility and Applications in Organic Synthesis
2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile as a Versatile Synthetic Intermediate
The unique arrangement of functional groups in this compound—a nitrile, a phenyl group, and a cyclic enamine—renders it a highly versatile intermediate in organic synthesis. The electron-donating character of the enamine nitrogen atom enhances the nucleophilicity of the β-carbon, while the cyano group can act as an electrophilic site or be transformed into other functional groups. This dual reactivity is the cornerstone of its synthetic utility.
Precursor in Heterocyclic Compound Synthesis
The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry, and enaminonitriles are well-established as valuable building blocks in this endeavor. researchgate.netresearchgate.net
Enaminonitriles are widely employed in the synthesis of a variety of nitrogen-containing heterocycles. researchgate.net The reactivity of the enamine and nitrile functionalities allows for cyclization reactions with a range of reagents to form five, six, and seven-membered rings. For instance, the reaction of analogous cyclic enaminonitriles with bifunctional reagents can lead to the formation of pyridines, pyrimidines, and indoles. researchgate.net The general reactivity pattern involves the nucleophilic β-carbon of the enamine attacking an electrophilic center, followed by cyclization and subsequent aromatization or functional group manipulation.
| Heterocycle Class | Synthetic Approach with Enaminonitrile Analogs |
| Pyridines | [3+3] Cycloaddition reactions with 1,3-dielectrophiles. |
| Pyrimidines | Condensation with amidines or guanidine (B92328) derivatives. researchgate.net |
| Indoles | Intramolecular cyclization strategies, often involving a pre-functionalized aromatic ring. researchgate.net |
| Carbocycles | Can be utilized in annulation reactions to form carbocyclic rings fused to the parent heterocycle. researchgate.net |
The synthesis of fused heterocyclic systems is another area where enaminonitriles have demonstrated significant utility. researchgate.net The inherent functionality of compounds like this compound provides a scaffold upon which additional rings can be constructed. For example, the nitrile group can be hydrolyzed to an amide and then cyclized, or it can participate in cycloaddition reactions. The enamine moiety can be functionalized and then undergo intramolecular cyclization to generate fused systems. This has been a successful strategy for the synthesis of various azoles (such as pyrazoles and thiazoles), azines (like pyridines and pyrimidines), and more complex azoloazines. researchgate.net
Participation in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing waste and improving atom economy. Enaminonitriles are excellent substrates for such reactions due to their multiple reactive sites. hse.runih.govresearchgate.net
In a typical multicomponent reaction involving an enaminonitrile, the enamine can act as the nucleophile, the nitrile can be an electrophile or a precursor to another functional group, and the other components of the reaction provide the remaining atoms for the final heterocyclic product. For example, a multicomponent reaction could involve an enaminonitrile, an aldehyde, and an active methylene (B1212753) compound to generate a highly substituted piperidine (B6355638) or pyridine (B92270) derivative. nih.govresearchgate.net
Cascade reactions, on the other hand, involve a series of intramolecular transformations that are triggered by a single event. An appropriately substituted enaminonitrile can be designed to undergo a cascade cyclization to form complex polycyclic structures. rsc.orgnih.gov
| Reaction Type | Role of Enaminonitrile Analogs | Resulting Products |
| Multicomponent Reactions | Nucleophilic component, providing a C-C-N backbone. hse.ruresearchgate.net | Highly substituted piperidines, dihydropyridines. nih.govresearchgate.net |
| Cascade Reactions | Initiator or participant in a series of intramolecular cyclizations. rsc.orgnih.gov | Fused and polycyclic heterocyclic systems. |
Substrate for Further Functionalization and Derivatization
The structure of this compound offers several avenues for further functionalization, allowing for the generation of a library of related compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring. The enamine double bond can undergo various reactions, including hydrogenation, halogenation, and cycloadditions. The phenyl ring can be subjected to electrophilic aromatic substitution to introduce additional functional groups. This capacity for derivatization makes it a valuable scaffold for creating diverse molecular structures. researchgate.net
Broader Impact of Enaminonitriles in Organic Synthesis
The synthetic utility of this compound is best understood within the broader context of the significant role that enaminonitriles play in organic synthesis. These compounds are not merely intermediates but are enabling tools for the development of novel synthetic methodologies. Their ease of preparation, stability, and predictable reactivity have made them popular starting materials for the synthesis of a vast number of biologically active compounds and functional materials. acs.org The chemistry of enaminonitriles continues to be an active area of research, with new reactions and applications being discovered regularly, further solidifying their importance in the field of organic chemistry.
Applications in the Construction of Complex Molecular Architectures
The inherent reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic and carbocyclic systems. The enamine moiety can participate in a range of chemical transformations, including cycloaddition reactions and electrophilic additions, to build more complex ring systems. For instance, the double bond can be targeted in reactions that lead to the formation of fused or spirocyclic architectures, which are prevalent in many natural products and pharmaceutically active compounds.
Furthermore, the nitrile group offers a handle for a variety of functional group interconversions. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in addition reactions with organometallic reagents. These transformations significantly expand the synthetic utility of the molecule, allowing for its incorporation into larger and more complex molecular targets.
While specific, publicly documented examples of its direct use in the total synthesis of complex natural products are not extensively detailed, its structural motifs are present in numerous biologically active piperidine alkaloids. The principles of its reactivity suggest its potential as a key intermediate in synthetic routes towards such compounds. The strategic manipulation of its functional groups would allow for the elaboration of the piperidine core and the introduction of additional stereocenters, paving the way for the assembly of architecturally complex molecules.
Role in Stereoselective Synthesis of Advanced Scaffolds
A significant application of this compound lies in its potential for stereoselective transformations, particularly through the catalytic asymmetric hydrogenation of its tetrasubstituted double bond. The reduction of this enamine functionality can lead to the formation of a chiral 2-substituted piperidine, a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.
The asymmetric hydrogenation of tetrasubstituted olefins, including enamines, is a powerful tool for the creation of stereogenic centers with high enantioselectivity. chemistryviews.orgresearchgate.netacs.orgacs.org Chiral transition-metal complexes, often employing iridium or rhodium catalysts with chiral ligands, are instrumental in achieving this transformation. nih.gov The application of such catalytic systems to this compound would be expected to yield a chiral 2-(1-phenyl-1-cyanomethyl)piperidine derivative. The resulting product, possessing a newly created stereocenter at the 2-position of the piperidine ring, can serve as a valuable chiral building block for the synthesis of more complex and stereochemically defined molecules.
The stereoselective synthesis of 2-substituted piperidines is of paramount importance in medicinal chemistry, as the stereochemistry often dictates the biological activity of a drug molecule. The ability to control the absolute configuration at the 2-position of the piperidine ring using this compound as a prochiral substrate opens up avenues for the enantioselective synthesis of a wide range of bioactive compounds.
Below is a representative table illustrating the potential outcomes of stereoselective reduction of this compound, highlighting the formation of chiral piperidine derivatives.
| Catalyst System | Product | Potential Stereochemical Outcome | Significance |
|---|---|---|---|
| Chiral Iridium Catalyst (e.g., Ir-MeO-BoQPhos) | (R)- or (S)-2-(1-phenyl-1-cyanomethyl)piperidine | High enantiomeric excess (e.g., >90% ee) | Access to enantioenriched building blocks for chiral drugs and natural products. |
| Chiral Rhodium Catalyst (e.g., Rh-Chiral Phosphine) | (R)- or (S)-2-(1-phenyl-1-cyanomethyl)piperidine | Variable enantioselectivity depending on ligand and conditions | Provides alternative catalytic systems for stereocontrol. |
The resulting enantioenriched piperidine derivatives can be further elaborated through various chemical transformations of the nitrile and phenyl groups, allowing for the synthesis of a diverse library of chiral molecules with potential applications in drug discovery and development. The strategic use of this compound in stereoselective synthesis underscores its importance as a versatile platform for accessing advanced and medicinally relevant scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
